1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers
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Overview
Description
1-(3-Fluorooxolan-2-yl)methanamine hydrochloride, a mixture of diastereomers, is a chemical compound featuring a fluorinated oxolane ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorooxolan-2-yl)methanamine hydrochloride typically involves the following steps:
Fluorination of Oxolane: The starting material, oxolane (tetrahydrofuran), undergoes selective fluorination at the 3-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: The fluorinated oxolane is then subjected to nucleophilic substitution with a suitable amine, such as methanamine, under basic conditions to form the desired amine derivative.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and amination steps, ensuring higher yields and purity. Additionally, the use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorooxolan-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-(3-Fluorooxolan-2-yl)methanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including agrochemicals and materials science applications.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3-fluorooxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
1-(3-Chlorooxolan-2-yl)methanamine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromooxolan-2-yl)methanamine Hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-(3-Hydroxyoxolan-2-yl)methanamine Hydrochloride: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness: 1-(3-Fluorooxolan-2-yl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and hydroxy analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
2792201-38-6 |
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Molecular Formula |
C5H11ClFNO |
Molecular Weight |
155.60 g/mol |
IUPAC Name |
(3-fluorooxolan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-2-8-5(4)3-7;/h4-5H,1-3,7H2;1H |
InChI Key |
WNXGLTKQGVDYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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